4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole
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Description
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.73. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole and its derivatives have shown potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) reported that pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and found them effective against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Antioxidant Activity
The antioxidant potential of this compound derivatives was investigated in a study by Oliveira et al. (2020). They found that these compounds exhibited significant antioxidant action in vitro and showed low toxicity in vivo assays (Oliveira et al., 2020).
Structural and Chemical Analysis
Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a structural characterization of pyrazole derivatives, providing insights into their molecular conformations and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, the annular tautomerism of NH-pyrazoles, including this compound, was studied by Cornago et al. (2009), highlighting the structural dynamics of these compounds (Cornago et al., 2009).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJXTYEJRKXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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